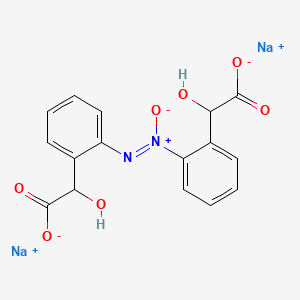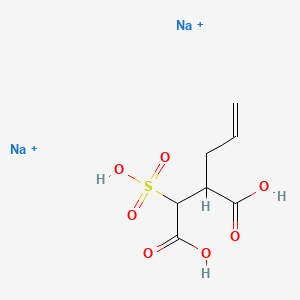
1,1'-(Tridecylimino)bis-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Tridecylimino)bis-2-propanol is an organic compound known for its use as a surfactant and emulsifier. It appears as a colorless to pale yellow liquid with low solubility in water . This compound is utilized in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1,1’-(Tridecylimino)bis-2-propanol involves the reaction of tridecylamine with propylene oxide. The process typically occurs in a high-pressure reactor where tridecylamine is added first, followed by the introduction of nitrogen to replace the air in the reactor. The temperature is then raised to 60-80°C while continuously stirring. Propylene oxide is pumped into the reactor over 1-5 hours, and the temperature is further increased to 80-100°C. The reaction mixture is maintained at this temperature for 1-5 hours before cooling and releasing the pressure. The final product is obtained through rectification .
Analyse Chemischer Reaktionen
1,1’-(Tridecylimino)bis-2-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,1’-(Tridecylimino)bis-2-propanol has several scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants.
Biology: This compound is employed in biological studies to investigate its effects on cell membranes and protein interactions.
Industry: It is widely used in the production of detergents, cosmetics, and other personal care products.
Wirkmechanismus
The mechanism of action of 1,1’-(Tridecylimino)bis-2-propanol involves its interaction with lipid bilayers in cell membranes. It disrupts the membrane structure, leading to increased permeability and facilitating the transport of molecules across the membrane. The molecular targets include phospholipids and membrane proteins, which are essential for maintaining cell integrity .
Vergleich Mit ähnlichen Verbindungen
1,1’-(Tridecylimino)bis-2-propanol can be compared with other similar compounds such as:
1,1’-(Dimethylamino)bis-2-propanol: This compound has similar surfactant properties but differs in its molecular structure and specific applications.
1,1’-(Dodecylimino)bis-2-propanol: Another surfactant with a slightly shorter alkyl chain, leading to different solubility and emulsifying properties.
1,1’-(Hexadecylimino)bis-2-propanol: This compound has a longer alkyl chain, which affects its hydrophobicity and interaction with lipid membranes.
These comparisons highlight the uniqueness of 1,1’-(Tridecylimino)bis-2-propanol in terms of its specific alkyl chain length and its resulting chemical and physical properties.
Eigenschaften
CAS-Nummer |
62889-66-1 |
|---|---|
Molekularformel |
C19H41NO2 |
Molekulargewicht |
315.5 g/mol |
IUPAC-Name |
1-[2-hydroxypropyl(tridecyl)amino]propan-2-ol |
InChI |
InChI=1S/C19H41NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-20(16-18(2)21)17-19(3)22/h18-19,21-22H,4-17H2,1-3H3 |
InChI-Schlüssel |
WFAMPSHDEGZREP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCN(CC(C)O)CC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















